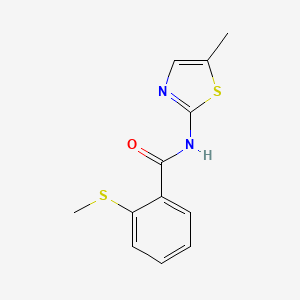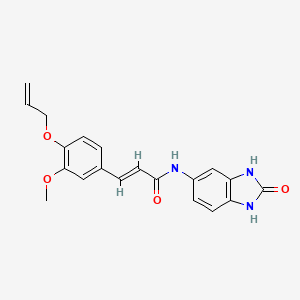
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation. In
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways in the cell. For example, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to:
1. Induce cell cycle arrest and apoptosis in cancer cells.
2. Inhibit the production of pro-inflammatory cytokines.
3. Reduce oxidative stress and inflammation in the brain.
4. Improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound has been found to be highly potent against various cancer cell lines and animal models of disease.
2. Versatile: this compound has been shown to have multiple biological activities, making it useful for studying various cellular processes.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Lack of in vivo data: While this compound has shown promising results in animal models of disease, more in vivo data is needed to fully understand its potential clinical applications.
将来の方向性
There are several future directions for the study of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide. Some of these directions include:
1. Further elucidation of the mechanism of action: More research is needed to fully understand the mechanism of action of this compound and how it modulates various signaling pathways in the cell.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Formulation development: Developing new formulations of this compound with improved solubility and bioavailability could enhance its potential clinical applications.
4. Combination therapy: Investigating the potential of this compound in combination with other drugs or therapies could enhance its anti-tumor and neuroprotective effects.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation. While more research is needed to fully understand its potential clinical applications, this compound has the potential to be a valuable tool for studying various cellular processes and developing new therapies for cancer and neurological disorders.
合成法
The synthesis of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide involves the reaction of 3,5-dimethylaniline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with acetic acid and ammonium acetate to form the final compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation. Some of the potential applications of this compound include:
1. Anti-tumor activity: this compound has been found to have potent anti-tumor activity against various cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Anti-inflammatory activity: this compound has been found to have anti-inflammatory activity in animal models. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Neuroprotective activity: this compound has been found to have neuroprotective activity in animal models of neurological disorders. This compound has been shown to reduce oxidative stress and inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-7-12(2)9-13(8-11)19-17(22)10-16-14-5-3-4-6-15(14)18(23)21-20-16/h3-9H,10H2,1-2H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMCAQMOQMORDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)



![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)
![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)
![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)